3-Bromo-2,4-difluorobenzyl alcohol
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Overview
Description
“3-Bromo-2,4-difluorobenzyl alcohol” is a chemical compound with the CAS Number: 1499465-33-6 . It has a molecular weight of 223.02 . The IUPAC name for this compound is (3-bromo-2,4-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the compound has a benzyl alcohol group with bromine and fluorine substituents on the benzene ring.Physical and Chemical Properties Analysis
“this compound” is a solid-powder at room temperature . The storage temperature is ambient .Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
3-Bromo-2,4-difluorobenzyl alcohol has been utilized in the synthesis of multisubstituted triphenylenes and phenanthrenes. This is achieved through cascade reactions involving o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex. This process, involving deacetonative cross-coupling and sequential intramolecular cyclization, offers a novel method for constructing complex polycyclic aromatic hydrocarbons (Iwasaki et al., 2015).
Dendritic Macromolecule Synthesis
The compound is instrumental in the convergent growth approach to topological macromolecules based on dendritic fragments. This method starts from the periphery of the molecule, progressing inward, and involves the condensation of benzylic bromide with phenolic groups. The process enables precise control over the nature and placement of peripheral groups in the resulting hyperbranched macromolecule (Hawker & Fréchet, 1990).
Alcohol Protecting Groups in Synthesis
This compound derivatives are used as alcohol protecting groups in chemical synthesis. These groups can be removed under reductive conditions while simultaneously oxidizing the substrate to form aldehydes or ketones. This approach is valuable in various synthetic procedures, including the preparation of complex organic compounds (Curran & Yu, 1992).
X-ray Crystallography Studies
The compound has been used in studies involving horse liver alcohol dehydrogenase, complexed with NAD+ and substituted benzyl alcohols. Such studies, conducted through X-ray crystallography, provide insights into the binding and reaction mechanisms of enzymes with various substrates, thereby contributing to our understanding of biochemical processes (Ramaswamy et al., 1994).
Chemical Ecology and Natural Products
In the field of chemical ecology, derivatives of this compound, such as lanosol, have been identified in red algae. Studies on these compounds provide insights into their ecological roles and potential uses as antibiotic, antiepiphyte, or antiherbivore agents. This research is significant for understanding the chemical interactions within marine ecosystems and exploring natural products for pharmaceutical applications (Phillips & Towers, 1982).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-2,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCOBYSNDSKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499465-33-6 |
Source
|
Record name | 3-Bromo-2,4-difluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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